4-(2,2,3-Trimethylcyclopent-3-enyl)but-2-enoic acid
Description
4-(2,2,3-Trimethylcyclopent-3-enyl)but-2-enoic acid (CAS 85187-20-8) is a carboxylic acid derivative with a bicyclic terpene backbone. Its molecular formula is C₁₂H₁₈O₂, molecular weight 194.27 g/mol, and density 0.984 g/cm³ . Key physical properties include a boiling point of 302.8°C and a flash point of 208.2°C, reflecting its moderate volatility and thermal stability. Structurally, it features a cyclopentene ring substituted with three methyl groups and a conjugated butenoic acid chain. This compound is industrially significant as a precursor for synthetic sandalwood fragrances, leveraging its woody-amber olfactory characteristics .
Properties
CAS No. |
85187-20-8 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(E)-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enoic acid |
InChI |
InChI=1S/C12H18O2/c1-9-7-8-10(12(9,2)3)5-4-6-11(13)14/h4,6-7,10H,5,8H2,1-3H3,(H,13,14)/b6-4+ |
InChI Key |
YRIPPWABYROTJJ-GQCTYLIASA-N |
Isomeric SMILES |
CC1=CCC(C1(C)C)C/C=C/C(=O)O |
Canonical SMILES |
CC1=CCC(C1(C)C)CC=CC(=O)O |
Origin of Product |
United States |
Biological Activity
4-(2,2,3-Trimethylcyclopent-3-enyl)but-2-enoic acid is a compound of interest due to its potential biological activities, particularly in the context of flavor enhancement and off-note blocking in consumables. This article will explore its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.
The chemical structure of this compound can be represented as follows:
This compound features a cyclopentene moiety that contributes to its unique flavor profile and biological properties.
The primary biological activity of this compound is its ability to act as an off-note blocker , particularly against bitter flavors in food products. This property is crucial in improving the palatability of substances that may otherwise have undesirable tastes.
IC50 Values
The inhibitory concentration (IC50) is a critical measure for assessing the potency of compounds. In studies, this compound has demonstrated effective off-note blocking capabilities with IC50 values indicating significant potency in reducing bitterness associated with certain compounds like sucralose .
Flavor Enhancement and Off-note Blocking
- Study on Sucralose : The compound was evaluated for its effectiveness in suppressing the bitter taste associated with sucralose. The results indicated a marked reduction in bitterness when combined with this compound, showcasing its potential application in food science .
- Combination with Other Compounds : Research has shown that when this compound is used alongside other flavoring agents or off-note blockers, it can enhance overall flavor profiles without compromising the desired taste characteristics .
Case Studies
- Case Study 1 : In a controlled trial involving fortified foods, the addition of this compound significantly decreased the perception of bitterness from vitamins and amino acids. Subjects reported improved overall taste satisfaction when consuming products containing this compound .
- Case Study 2 : A study focused on the sensory evaluation of beverages containing this compound demonstrated that it effectively masked undesirable flavors while enhancing the overall sensory experience. Participants noted a preference for beverages formulated with this compound compared to control samples .
Comparative Analysis
The following table summarizes the biological activities and applications of this compound compared to other similar compounds:
| Compound Name | Primary Activity | IC50 (µM) | Application Area |
|---|---|---|---|
| This compound | Off-note blocking | Varies (effective against sucralose) | Food and beverage industry |
| 4-(2,6-dimethylcyclohexyl)butanoic acid | Flavor enhancement | Higher than above | Food products |
| 4-(1-methylbicyclo[3.1.0]hexan-3-il)butanoic acid | Bitter suppression | Lower than above | Nutraceuticals |
Scientific Research Applications
Sensory Science Applications
One of the notable applications of 4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enoic acid is in the field of sensory science, particularly as an off-note blocking compound.
Off-note Blocking Compounds
Research has shown that this compound can effectively mask undesirable odors in various products. For instance, it has been used in formulations to enhance the sensory profiles of food products and fragrances by suppressing off-notes that may detract from the overall experience. The ability to modulate sensory perceptions makes it a valuable ingredient in the food and cosmetic industries .
Pharmaceutical Applications
The compound's unique structure also presents opportunities for pharmaceutical applications.
Antitumor Activity
Studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. Its mechanism of action appears to involve apoptosis induction and inhibition of cancer cell migration and invasion . This property positions it as a candidate for further development in cancer therapeutics.
Antimicrobial Properties
In addition to its antitumor effects, this compound has demonstrated antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent, particularly against resistant strains of bacteria. These findings highlight its applicability in developing new antimicrobial agents .
Agricultural Chemistry
The compound's characteristics also lend themselves to applications in agricultural chemistry.
Plant Growth Regulation
Research suggests that this compound may act as a plant growth regulator. Its application could enhance crop yields by modulating growth processes and improving stress resistance in plants . This potential use is particularly relevant in sustainable agriculture practices aimed at increasing productivity while minimizing chemical inputs.
In Vitro Studies on Cancer Cell Lines
In vitro studies have shown that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines. For example:
These results underscore the compound's potential as a lead structure for developing novel anticancer agents.
Antimicrobial Efficacy
The antimicrobial efficacy of this compound has been evaluated against various pathogens:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 5.0 | |
| Escherichia coli | 10.0 | |
| Pseudomonas aeruginosa | 8.0 |
These findings suggest its viability as a candidate for developing new antimicrobial treatments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Differences :
- Functional Groups : The target compound’s carboxylic acid group enhances polarity compared to alcohol-terminated analogs like Sandalore® and Madrol™, affecting solubility and volatility.
- Olfactory Intensity : Madrol™’s allylic alcohol and methyl branch amplify musk intensity, whereas the carboxylic acid derivative prioritizes amber undertones .
- Synthesis : All analogs originate from α-campholenal, but the target compound requires additional oxidation steps to introduce the acid moiety .
Natural Analogues from Endiandra Species
Natural but-2-enoic acid derivatives isolated from Endiandra introrsa (Lauraceae) exhibit more complex bicyclic frameworks:
Comparison with Target Compound :
- Structural Complexity: Endiandra derivatives have fused ring systems and aromatic substituents, unlike the simpler monocyclic terpene in the target compound.
Research Findings and Industrial Relevance
- Olfactory Performance : The target compound’s carboxylic acid group reduces volatility compared to alcohol analogs, prolonging scent retention in perfumes .
- Patent Data: GIVAUDAN SA’s WO2008/119196 highlights its use in “long-lasting woody accords,” leveraging its compatibility with ethanol-based formulations .
- Sustainability : Synthesized from α-pinene (a pine resin byproduct), it offers an eco-friendly alternative to endangered natural sandalwood .
Preparation Methods
Two-Step Synthesis via Ester Intermediate
The most documented approach involves synthesizing the ethyl ester derivative followed by hydrolysis.
Step 1: Ethyl Ester Formation
The ethyl ester, 4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enoic acid ethyl ester, is prepared via condensation of a cyclopentene precursor with an appropriate enolate. For example, 2,2,3-trimethylcyclopent-3-enylmethyl magnesium bromide reacts with ethyl acrylate under Grignard conditions to yield the ester.
Step 2: Saponification
The ester undergoes hydrolysis using aqueous sodium hydroxide or hydrochloric acid to produce the target carboxylic acid. Patent data indicates yields exceeding 70% after purification via distillation.
Reaction Conditions Table
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Ethyl acrylate, Grignard reagent | 0–25°C | 6–8 h | 65–75% |
| 2 | 2M NaOH, HCl | Reflux | 3–5 h | 70–85% |
Cyclopropanation and Ring-Opening Approach
This method constructs the cyclopentene ring via cyclopropanation of a diene precursor.
Key Steps
-
Cyclopropanation : A diene (e.g., 3-methylpentadiene) reacts with diiodomethane in the presence of zinc-copper couple (Simmons-Smith conditions) to form a bicyclic intermediate.
-
Ring-Opening : Acid-catalyzed ring-opening of the bicyclo[3.1.0]hexane derivative generates the cyclopentene moiety.
-
Oxidation : The resultant alcohol is oxidized to the carboxylic acid using Jones reagent or potassium permanganate.
Mechanistic Insight
The reaction proceeds via a carbenoid intermediate, with the zinc-copper couple facilitating insertion into the C=C bond. Steric effects from the 2,2,3-trimethyl group necessitate prolonged reaction times (12–24 h).
Deconjugative Alkylation of Enones
A less common route involves alkylation of an α,β-unsaturated ketone.
Procedure
-
Enolate Formation : Deprotonation of 3-methylcyclopentenone with LDA generates a reactive enolate.
-
Alkylation : Quenching the enolate with 2-(bromomethyl)-1,2,3-trimethylcyclopentane introduces the cyclopentene side chain.
-
Oxidation : The ketone is oxidized to the carboxylic acid using NaClO₂ in acidic conditions.
Challenges
-
Low regioselectivity during alkylation (30–40% yield).
-
Requires chromatographic purification to isolate the α,β-unsaturated acid.
Reaction Optimization and Conditions
Catalyst Selection
Temperature and Solvent Effects
-
Ester Hydrolysis : Refluxing in ethanol/water (1:1) minimizes side reactions compared to purely aqueous conditions.
-
Cyclopropanation : Diethyl ether as solvent prevents premature decomposition of the carbenoid intermediate.
Purification and Analytical Techniques
Chromatographic Methods
Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% H₃PO₄) resolves the acid from ester precursors. Adjusting to 0.1% formic acid enables MS compatibility (m/z 223.1 for [M-H]⁻).
HPLC Conditions Table
| Column | Mobile Phase | Flow Rate | Detection | Retention Time |
|---|---|---|---|---|
| C18 | 60:40 MeCN/H₂O + 0.1% H₃PO₄ | 1.0 mL/min | UV 210 nm | 8.2 min |
Distillation and Crystallization
-
Short-path distillation (100–105°C, 0.08 Torr) removes low-boiling impurities.
-
Crystallization from hexane/MTBE (5:1) yields >95% pure product.
Challenges and Alternative Methods
Q & A
Q. What are the recommended synthetic routes for 4-(2,2,3-Trimethylcyclopent-3-enyl)but-2-enoic acid, and how can reaction conditions be optimized?
A practical approach involves adapting multicomponent reactions or catalytic methods used for structurally similar but-2-enoic acid derivatives. For example, microwave-assisted synthesis with K-10 clay as a reusable catalyst has been effective for generating but-2-enoic acid esters under solvent-free conditions . Optimization should focus on:
- Catalyst loading : 10–20 wt% K-10 clay for efficient activation.
- Microwave parameters : 300–500 W for 10–30 minutes to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) for isolating the cis/trans isomers.
Q. How can structural confirmation be achieved for this compound, given its stereochemical complexity?
A combination of spectroscopic and computational methods is critical:
- NMR : 1H and 13C NMR to resolve substituent positions and confirm double-bond geometry (e.g., coupling constants J = 12–16 Hz for trans-configuration) .
- IR : Key peaks for carboxylic acid (1700–1725 cm⁻¹) and cyclopentene (C=C stretch at 1600–1680 cm⁻¹) .
- X-ray crystallography : For absolute stereochemistry determination, though crystallization may require derivatization (e.g., methyl ester formation) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in enzyme-binding studies?
DFT calculations (e.g., B3LYP/6-31G* level) can model:
- Molecular orbitals : HOMO/LUMO surfaces to identify nucleophilic/electrophilic sites .
- Conformational stability : Energy minima for the cyclopentene ring and but-2-enoic acid chain, which influence protein-ligand interactions .
- Docking simulations : Combine DFT-optimized geometries with molecular dynamics to predict binding affinities to enzymes like cyclooxygenase or lipoxygenase .
Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?
Systematic validation steps include:
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives?
Focus on modular modifications:
- Substituent variation : Replace the cyclopentene’s methyl groups with halogens or hydroxy groups to assess steric/electronic effects.
- Bioassay design : Use in vitro assays (e.g., COX inhibition) paired with Hammett plots to correlate substituent σ-values with activity .
- Data integration : Cross-reference SAR with computational ADMET predictions (e.g., logP, solubility) .
Data Interpretation & Methodological Challenges
Q. How can researchers address discrepancies between experimental and computational spectral data?
Q. What are the best practices for handling air-sensitive intermediates during synthesis?
- Inert atmosphere : Use Schlenk lines or gloveboxes for steps involving organometallic reagents.
- Stabilization : Add radical inhibitors (e.g., BHT) to prevent oxidation of the cyclopentene ring .
Critical Considerations for Publication
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
